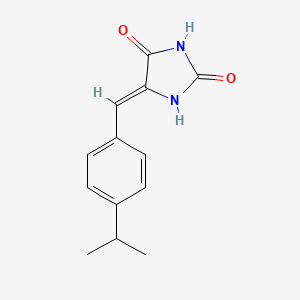

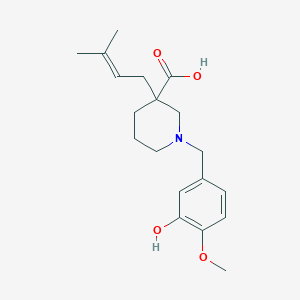

![molecular formula C16H15N3O5S2 B5502427 4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)

4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The exploration of sulfonamide derivatives in scientific research has led to significant findings regarding their synthesis, molecular structures, chemical reactions, and properties. Sulfonamides are known for their diverse applications and functionalities in chemistry and pharmacology.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, including techniques like the Gewald synthesis and Vilsmeier-Haack reaction. For example, novel Schiff bases have been synthesized from specific precursors through a series of reactions, highlighting the complexity and precision required in chemical synthesis processes (Puthran et al., 2019).

Molecular Structure Analysis

Molecular structure analysis, including techniques like IR, 1H NMR, 13C NMR, and mass spectral data, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structure of a new Schiff base was elucidated using NMR and X-ray crystallography, providing detailed insights into its molecular conformation (Subashini et al., 2009).

Chemical Reactions and Properties

Sulfonamide derivatives engage in various chemical reactions, including condensation, cyclization, and cycloaddition, leading to the formation of complex structures with diverse chemical properties. These reactions are crucial for the development of compounds with potential biological activities (Lei et al., 2015).

Applications De Recherche Scientifique

Environmental Applications

A study highlighted the degradation process of sulfonamide antibiotics in the environment by a Microbacterium sp. strain. The degradation pathway involved ipso-hydroxylation followed by fragmentation, leading to the release of various compounds including sulfite and 3-amino-5-methylisoxazole. This process suggests a microbial strategy to eliminate sulfonamide antibiotics, potentially reducing their environmental impact and the propagation of antibiotic resistance (Ricken et al., 2013).

Antimicrobial and Anticancer Applications

Research on organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, has demonstrated significant antimicrobial and antioxidant activities. These compounds, synthesized with various transition metals, exhibit enhanced bioactivity upon chelation, indicating potential as potent drugs (Hassan et al., 2021). Another study on 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety reported potent cytotoxic activity against cancer cell lines, suggesting their application as anticancer agents (Ravichandiran et al., 2019).

Drug Metabolism and Synthesis

A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis demonstrated the microbial production of metabolites previously detected in in vivo studies. This bioconversion process facilitates the structural characterization of metabolites, supporting drug development efforts (Zmijewski et al., 2006).

Proton Exchange Membranes

In the field of materials science, research on comb-shaped poly(arylene ether sulfone)s with sulfonated side chains has shown promise for use as proton exchange membranes in fuel cells. These materials exhibit high proton conductivity, underscoring their potential in energy applications (Kim et al., 2008).

Propriétés

IUPAC Name |

4-[(4-methoxyphenyl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c1-10-7-15(18-24-10)17-16(20)14-8-13(9-25-14)26(21,22)19-11-3-5-12(23-2)6-4-11/h3-9,19H,1-2H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUJHCDTXFBHMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

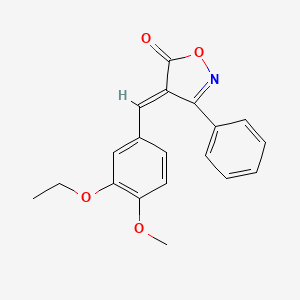

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

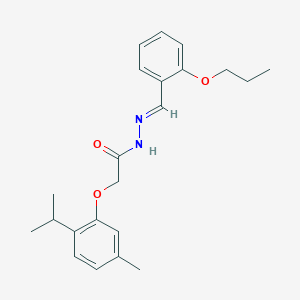

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

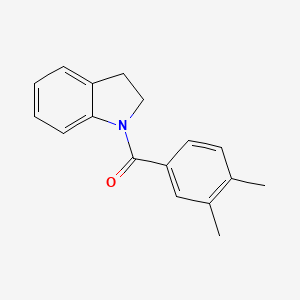

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-azepanamine dihydrochloride](/img/structure/B5502401.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![3-[(2-fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5502438.png)

![4-{2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5502439.png)